molecular formula C16H24O3 B1208134 Methyl 3,5-di-tert-butyl-4-hydroxybenzoate CAS No. 2511-22-0

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Cat. No. B1208134
CAS RN: 2511-22-0
M. Wt: 264.36 g/mol
InChI Key: UPVYFJALDJUSOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate involves several steps, including treatment of 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid to yield 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is then oxidized by Jones reagent to produce 3,5-Di-tert-butyl-4-hydroxybenzoic acid with a 63.7% overall yield. Additionally, a cyclic synthesis approach has been used, involving bismuth-based C-H bond activation and CO2 insertion chemistry to produce 3,5-di-tert-butyl-4-hydroxybenzoic acid under mild conditions (Lai Yi, 2003); (Douglas R. Kindra & W. Evans, 2014).

Molecular Structure Analysis

The molecular structure of compounds related to Methyl 3,5-di-tert-butyl-4-hydroxybenzoate has been determined through X-ray crystallography, revealing detailed insights into their crystalline forms and intermolecular interactions. For example, the study on the crystal structure of a related compound provides insights into the arrangement of molecules and hydrogen bonding patterns (叶姣 et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving Methyl 3,5-di-tert-butyl-4-hydroxybenzoate and its derivatives include various synthesis and transformation processes. One study highlights the electrochemical study of related compounds, indicating the potential for electro-organic synthesis of derivatives through specific reactions (S. M. Golabi & D. Nematollahi, 1997).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, have been analyzed through experimental methods. Single crystal X-ray diffraction analysis has been particularly useful in understanding the crystalline nature and intermolecular forces present in these compounds (Abeer A. Sharfalddin et al., 2020).

Chemical Properties Analysis

The chemical properties of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate include its reactivity, stability, and interactions with other chemical entities. Studies have focused on its antioxidant properties and potential for bioactivity, providing a foundation for further research into its applications and effects (Madhavi Kuchana et al., 2019).

Scientific Research Applications

  • Organic Synthesis

    • Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate is used in the technical field of organic synthesis . The synthetic method comprises taking 2,6-di-tert-butyl phenol and methyl acrylate as raw materials, under the catalytic effect of inorganic base sodium methanolate, performing Michael addition reaction to obtain methyl 3- (3,5-di-tert-butyl-4-hydroxyphenyl) propionate through H-1,5 migration . The synthetic route is simple, direct, and convenient .
  • Crystallography

    • The crystal structure of a compound similar to Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate, namely methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate, has been studied . The study provides detailed information about the crystal structure, including atomic coordinates and displacement parameters .
  • Pharmaceutical Intermediate

    • Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate is used as a pharmaceutical intermediate . The derivatives of this compound possess equipotent anti-inflammatory activities to indomethacin .
  • Antioxidant

    • Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate is an antioxidant . It is used in a method for preparing high-efficiency composite antioxidant and application .
  • Preservative

    • Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate can be used as an antioxidant and ultraviolet absorber, widely used in the plastic, coating, and rubber industry .
  • Antistress Agents

    • 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a metabolite of Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate, has been used in the synthesis of antistress agents .
  • Food Contact Materials

    • 3-(3,5-di-Tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, a derivative of Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate, is used in food contact materials . The EFSA Panel concluded that there is no safety concern for the consumer if the substance is used only in polyolefins in contact with foods other than fatty/high-alcoholic and dairy products and its migration does not exceed 0.05 mg/kg food .
  • Chemical Industry

    • In the chemical industry, Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate can be used as an antioxidant and ultraviolet absorber, widely used in the plastic, coating, and rubber industry .

Safety And Hazards

“Methyl 3,5-di-tert-butyl-4-hydroxybenzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including wearing protective equipment and avoiding release to the environment .

properties

IUPAC Name

methyl 3,5-ditert-butyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-15(2,3)11-8-10(14(18)19-7)9-12(13(11)17)16(4,5)6/h8-9,17H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVYFJALDJUSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947975
Record name Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

CAS RN

2511-22-0
Record name Methyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
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Record name Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate
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Synthesis routes and methods

Procedure details

In a 500 cc 1-necked, round bottom flask, fitted with a condenser and stirring bar, were placed under nitrogen: 37.55 g. (0.15 mole) 3,5-di-tert.-butyl-4-hydroxybenzoic acid, 7.5 g. Amberlyst 15 catalyst, and 300 cc (7.43 moles) methanol. The solution was refluxed 15 hours, after which time the hot solution was filtered, concentrated, and cooled to afford 31.9 g. (81%) white crystals which were washed with hexane and dried. The melting point was 165.0° -166.5° C. The infrared and NMR spectra of the product were consistent with those expected from methyl 3,5-di-tert. butyl-4-hydroxybenzoate.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
JC Dacre - Biochemical Journal, 1961 - ncbi.nlm.nih.gov
The compound known commercially as butylated hydroxytoluene (3: 5-di-tert.-butyl-4-hydroxytoluene) is an antioxidant developed initially for use with petrol, petroleum products and …
Number of citations: 76 www.ncbi.nlm.nih.gov
CM Orlando Jr - The Journal of Organic Chemistry, 1970 - ACS Publications
Results A. Manganese Dioxide. 1 23—The reaction of 1 with manganese dioxide in a 1: 10 weight ratio4 5in methanol (1)(a) MS Kharasch and BS Joshi, J. Org. Chem., 22, 1439 (1957), …
Number of citations: 38 pubs.acs.org
AS Wright, DAA Akintonwa, RS Crowne… - Biochemical …, 1965 - portlandpress.com
1. A single oral dose of [(14)C]Ionox 100 to rats is almost entirely eliminated in 11 days: 89.1-107.2% of the (14)C is excreted and 0.29+/-0.02% of the dose is present in the carcass plus …
Number of citations: 46 portlandpress.com
DR Stevenson - 1972 - repository.arizona.edu
Aromatic polyesters of 3, S-di-tert-butyl-A-hydroxybenzoic acid and 3 55-diisopropyl~ 4~ hydroxybenzoic acid were prepared. The polymers were found to be high melting, but largely …
Number of citations: 5 repository.arizona.edu
TC Lima, AR Ferreira, DF Silva, EO Lima… - Natural product …, 2018 - Taylor & Francis
Candida albicans is an important opportunistic fungal pathogen capable of provoking infection in humans. In the present study, we evaluated the antifungal effect of 23 ester derivatives …
Number of citations: 64 www.tandfonline.com
S Dai, C Yu, M Liang, H Cheng, W Li, F Lai, L Ma… - Arabian Journal of …, 2023 - Elsevier
Butylated hydroxytoluene (BHT) is an excellent antioxidant widely used in food, polymer materials, and other fields. In order to understand the hazards of BHT, it is necessary to study its …
Number of citations: 3 www.sciencedirect.com
Y Perez-Castillo, TC Lima, AR Ferreira… - BioMed Research …, 2020 - hindawi.com
Over the last decade, there has been a dramatic increase in the prevalence and gravity of systemic fungal diseases. This study aimed therefore at evaluating the antifungal potential of …
Number of citations: 26 www.hindawi.com
X Sun, J Zhuang, X Ma, Y Tang, MM Ali, Z Lu… - Polymer Degradation …, 2022 - Elsevier
Gamma-ray irradiation has been widely applied in large-scale industrial pharmaceutical packages sterilization however, high-energy rays may result in degradation of packaging …
Number of citations: 3 www.sciencedirect.com
DR Paulson, JK Crandall… - The Journal of Organic …, 1970 - ACS Publications
Pyrolysis of l-(2-methylpropenylidene)-2, 2, 3, 3-tetramethylcyclopropane (3) gives, in good yield, l, 2-(bisisopropylidene)-3, 3-dimethylcyclopropane (4). The synthesis of 1, 1, 2, 2, 5, 5-…
Number of citations: 44 pubs.acs.org
N Dorival-García, S Carillo, C Ta, D Roberts… - Analytical …, 2018 - ACS Publications
Single-use technologies (SUTs) are widely used during biopharmaceutical manufacture as disposable bioreactors or media and buffer storage bags. Despite their advantages, the risk …
Number of citations: 34 pubs.acs.org

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